Cas no 2140968-81-4 (1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde)

1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
- EN300-1621058
- 2140968-81-4
-
- インチ: 1S/C10H15ClO/c1-8-3-4-10(5-8,7-12)6-9(2)11/h7-8H,2-6H2,1H3
- InChIKey: BOBNUSUVRLVWJD-UHFFFAOYSA-N
- ほほえんだ: ClC(=C)CC1(C=O)CCC(C)C1
計算された属性
- せいみつぶんしりょう: 186.0811428g/mol
- どういたいしつりょう: 186.0811428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1Ų
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621058-10000mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 10000mg |
$4852.0 | 2023-09-22 | ||
Enamine | EN300-1621058-0.05g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1621058-0.1g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1621058-10.0g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1621058-0.5g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 0.5g |
$1302.0 | 2023-06-04 | ||
Enamine | EN300-1621058-5.0g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1621058-1000mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1621058-2500mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 2500mg |
$2211.0 | 2023-09-22 | ||
Enamine | EN300-1621058-50mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 50mg |
$948.0 | 2023-09-22 | ||
Enamine | EN300-1621058-5000mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 5000mg |
$3273.0 | 2023-09-22 |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehydeに関する追加情報
Introduction to 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde (CAS No. 2140968-81-4)
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde, identified by its CAS number 2140968-81-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentane core substituted with a chloropropene group and a methyl group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of a formyl group (aldehyde functionality) at the terminal carbon of the cyclopentane ring enhances its reactivity, making it a versatile building block for the synthesis of more complex molecules.
The compound's structure is particularly intriguing due to the combination of its rigid cyclopentane ring and the flexible side chain containing the chloropropene moiety. This structural motif allows for diverse chemical transformations, including nucleophilic additions, condensations, and cyclizations, which are pivotal in drug discovery and material science. The methyl group at the 3-position of the cyclopentane ring further influences the electronic distribution and steric environment, impacting its reactivity and potential applications.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural features. The formyl group in 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde serves as a critical site for bioconjugation, enabling the attachment of various pharmacophores or biomolecules. This property has been leveraged in the development of novel therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs. Researchers have utilized derivatives of this compound to investigate mechanisms involving enzyme inhibition and receptor binding.
One notable area of research involves the synthesis of kinase inhibitors, which are essential in targeting aberrant signaling pathways in cancer cells. The structural framework of 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde provides a scaffold that can be modified to interact with specific pockets on kinases. Studies have demonstrated that slight modifications to this core structure can significantly enhance binding affinity and selectivity. For instance, introducing additional substituents or altering the electronic properties of the ring system can fine-tune its interaction with target proteins.
Another emerging application lies in the field of neurodegenerative diseases. The ability to functionalize the formyl group has opened up avenues for developing small molecules that can cross the blood-brain barrier. Researchers are exploring how derivatives of this compound can modulate neurotransmitter activity or inhibit pathological protein aggregation associated with conditions like Alzheimer's disease. The cyclopentane ring's stability combined with the reactivity of the aldehyde group makes it an ideal candidate for designing molecules with prolonged bioavailability.
The synthesis of 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde itself is an intricate process that requires precise control over reaction conditions. Traditional synthetic routes often involve multi-step sequences starting from commercially available precursors such as cyclopentanone or acrylic acid derivatives. Advances in catalytic methods have recently enabled more efficient and sustainable pathways, reducing waste and improving yields. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclopentane ring with high precision.
The compound's behavior under various conditions has also been extensively studied to optimize its utility in synthetic applications. Kinetic studies reveal that the aldehyde group is highly reactive under acidic or basic catalysis, facilitating rapid additions from nucleophiles like amines or hydrazines. Additionally, photochemical reactions have been explored to induce selective transformations at specific positions within the molecule, offering new ways to diversify its derivatives.
In conclusion, 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde (CAS No. 2140968-81-4) represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features—combining a stable cyclopentane core with reactive functional groups—make it an invaluable tool for drug discovery and material design. As research continues to uncover new synthetic methodologies and pharmacological targets, this compound is poised to play an increasingly significant role in advancing both academic research and industrial applications.
2140968-81-4 (1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde) 関連製品
- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)
- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)
- 2030437-32-0(4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid)
- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)
- 1361733-50-7(2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)
- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)
- 389064-25-9(Proteasome Inhibitor XVI)
- 121667-95-6(1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine)
- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)
- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)



